molecular formula C27H21BrClNO4S B1674114 L-826,266 CAS No. 244101-03-9

L-826,266

Cat. No.: B1674114
CAS No.: 244101-03-9
M. Wt: 570.9 g/mol
InChI Key: DYXFUJYHEDGCLS-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-826266 involves multiple steps, starting with the preparation of key intermediates. The primary synthetic route includes the following steps:

Industrial Production Methods

Industrial production of L-826266 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of L-826266 with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

L-826266 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving L-826266 include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can result in halogenated products .

Properties

IUPAC Name

(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21BrClNO4S/c1-34-25-12-10-23(28)17-26(25)35(32,33)30-27(31)13-9-22-16-24(29)11-8-21(22)15-18-6-7-19-4-2-3-5-20(19)14-18/h2-14,16-17H,15H2,1H3,(H,30,31)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXFUJYHEDGCLS-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21BrClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244101-03-9
Record name L-826266
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244101039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of L-826,266?

A: this compound functions as a competitive antagonist of the prostaglandin E receptor 3 (EP3). [, ] This means it binds to the EP3 receptor, blocking the binding of endogenous agonists like prostaglandin E2 (PGE2). This binding prevents the downstream signaling cascade usually activated by PGE2 through the EP3 receptor.

Q2: What evidence supports the high selectivity of this compound for the EP3 receptor?

A: Studies utilizing isolated guinea-pig aorta, a tissue known to express EP3 receptors, demonstrate that this compound effectively inhibits contractions induced by EP3 agonists like 17-phenyl PGE2 and ONO-AE-248. [] Importantly, this compound showed minimal effects on contractions induced by agonists of other prostanoid receptors, such as the TP receptor agonist U-46619, indicating its selectivity for the EP3 receptor. [] Further confirmation was obtained through FLIPR assays using human recombinant prostanoid receptors, where this compound showed preferential binding and inhibition of the EP3 receptor compared to other prostanoid receptor subtypes. []

Q3: How does the lipophilicity of this compound influence its pharmacological activity?

A: this compound exhibits high lipophilicity (cLogP = 7.39), which contributes to its slow onset of action in certain tissues, like the guinea-pig aorta. [, ] This slow kinetics is attributed to its potential accumulation in lipid-rich environments, leading to a delayed equilibrium between the extracellular space and its site of action at the EP3 receptor.

Q4: What in vitro models have been used to investigate the effects of this compound?

A4: Researchers have employed various in vitro models to elucidate the pharmacological actions of this compound. These include:

  • Isolated human pulmonary arteries: this compound was shown to effectively inhibit contractions induced by the EP3 agonist sulprostone in these vessels, highlighting its role in modulating vascular tone. []
  • Guinea-pig aorta: This model demonstrated the slow onset of action of this compound in antagonizing EP3 receptor-mediated contractions, emphasizing the influence of its lipophilic nature. []
  • Rat hippocampal slices: In this model, this compound prevented the PGE2-induced decrease in Na+,K+-ATPase activity, suggesting a potential role of EP3 receptors in modulating neuronal excitability. []

Q5: What are the potential implications of this compound's ability to modulate Na+,K+-ATPase activity in the rat hippocampus?

A: The finding that this compound prevents PGE2-induced decreases in Na+,K+-ATPase activity in rat hippocampal slices suggests a potential role for EP3 receptors in regulating neuronal excitability. [] Dysregulation of Na+,K+-ATPase activity is implicated in various neurological disorders, including epilepsy. Therefore, understanding how EP3 receptors modulate this enzyme's activity could offer insights into new therapeutic strategies for neurological diseases.

Q6: What is the significance of studying the structure-activity relationship (SAR) of this compound and related compounds?

A: Examining the SAR of this compound and its analogs is crucial for identifying structural features essential for its potency, selectivity, and pharmacological properties. [, ] By systematically modifying the compound's structure and evaluating the impact on its activity, researchers can gain valuable insights for designing improved EP3 receptor antagonists with enhanced therapeutic potential. These insights could lead to the development of novel drugs for treating conditions where EP3 receptor modulation is desirable.

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